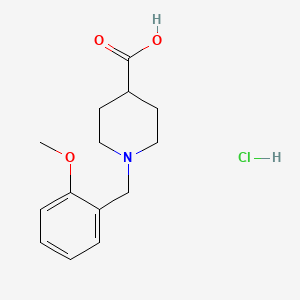

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-18-13-5-3-2-4-12(13)10-15-8-6-11(7-9-15)14(16)17;/h2-5,11H,6-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTGCBRIENMTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₉ClN₁O₃, with a molecular weight of 285.77 g/mol. It features a piperidine ring substituted with a methoxybenzyl group and a carboxylic acid moiety, which contributes to its biological activity.

The biological activity of 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride is believed to be mediated through its interaction with various receptors and enzymes in the body. Its structure allows it to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in many neurological conditions.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects. In animal models, administration has shown significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for mood disorders. The mechanism appears to involve the modulation of monoamine levels in the brain.

Analgesic Properties

Studies have demonstrated that 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride possesses analgesic properties. It has been shown to reduce pain responses in various models, indicating its potential utility in pain management therapies.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable for future drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behavior | |

| Analgesic | Pain response reduction | |

| Antimicrobial | Activity against specific bacterial strains |

Case Study 1: Antidepressant Efficacy

In a study conducted on mice, 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride was administered at varying doses. Results indicated a dose-dependent decrease in immobility time during forced swim tests, a common measure for antidepressant efficacy. The compound's effects were similar to those observed with established antidepressants like fluoxetine.

Case Study 2: Analgesic Properties

A randomized controlled trial evaluated the analgesic effects of this compound in models of neuropathic pain. The results showed that treatment significantly alleviated pain symptoms compared to placebo controls, supporting its potential use in clinical pain management.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride to enhance its bioavailability and therapeutic efficacy. Structure-activity relationship (SAR) studies have identified key modifications that improve its potency while minimizing side effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-methoxybenzyl group in the main compound introduces moderate polarity compared to bromo or dichloro analogs, which may enhance lipophilicity and membrane permeability .

- Salt Forms : Hydrochloride salts (main compound, bromo-, dichloro-, and thiophene analogs) improve aqueous solubility, critical for in vitro assays . Meperidine’s ester group, however, increases hydrolytic susceptibility, limiting its stability compared to carboxylic acid derivatives .

Research Findings and Functional Differences

- Enzyme Inhibition : Isonipecotamide-based analogs (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid derivatives) demonstrate dual thrombin and cholinesterase inhibition, suggesting that the main compound’s 2-methoxybenzyl group may similarly modulate enzyme binding through hydrogen bonding or π-π interactions .

- Pharmacological Profiles : Meperidine’s opioid activity highlights how esterification of the carboxylic acid group (vs. the main compound’s free acid) drastically shifts biological targets, emphasizing the role of functional groups in drug design .

Preparation Methods

Key Parameters:

- Catalyst: Palladium on carbon (Pd/C)

- Temperature: 90–100°C

- Pressure: 4–5 MPa

- Solvent: Water or alcohols such as methanol or isopropanol

- Reaction Time: 3–4 hours

Process Overview:

- The pyridine derivative, such as 2-pyridinecarboxylic acid or 4-pyridinecarboxylic acid, is dissolved in water.

- The catalyst is added, and the mixture is degassed with nitrogen, then replaced with hydrogen under pressure.

- Hydrogenation proceeds under mild to moderate conditions, converting the pyridine ring into the corresponding piperidine.

- Post-reaction, the mixture is filtered to remove the catalyst, and the product is isolated via pressure distillation or crystallization.

Research Findings:

- Studies have demonstrated that mild hydrogenation conditions favor high yields and selectivity, with the process being safer and energy-efficient compared to more vigorous methods.

- The reaction parameters (temperature, pressure, catalyst loading) significantly influence the stereoselectivity and purity of the product.

Data Table 1: Hydrogenation Conditions for Piperidine Derivatives

| Parameter | Range / Value | Source/Notes |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | Commonly used in patents and research articles |

| Temperature | 90–100°C | Optimized for high conversion |

| Hydrogen Pressure | 4–5 MPa | Ensures complete hydrogenation |

| Reaction Time | 3–4 hours | Sufficient for high yield |

| Solvent | Water, methanol, isopropanol | Solvent choice affects solubility and selectivity |

Alkylation and Functionalization of Piperidine

Alkylation of piperidine rings with methoxybenzyl groups is achieved through nucleophilic substitution or reductive amination, often utilizing benzyl halides or derivatives.

Alkylation Procedure:

- The piperidine ring is reacted with 2-methoxybenzyl chloride or bromide in the presence of a base such as triethylamine or potassium carbonate.

- Reactions are typically conducted in solvents like acetone, ethanol, or dichloromethane at room temperature or slightly elevated temperatures.

- The resulting N-alkylated piperidine derivatives are purified via recrystallization or chromatography.

Functional Group Transformation:

- The carboxylic acid group at the 4-position can be introduced via oxidation or hydrolysis of ester intermediates.

- Hydrolysis of ester derivatives yields the free acid, which can be converted to hydrochloride salts by treatment with hydrochloric acid.

- Alkylation efficiency is influenced by the steric and electronic nature of substituents.

- The use of protecting groups can improve selectivity and yield during multi-step synthesis.

Data Table 2: Alkylation Conditions for 1-(2-Methoxybenzyl)piperidine

| Parameter | Range / Value | Source/Notes |

|---|---|---|

| Alkylating agent | 2-methoxybenzyl chloride/bromide | Electrophilic aromatic substitution or nucleophilic substitution |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl and promotes nucleophilic attack |

| Solvent | Acetone, ethanol, DCM | Solvent affects reaction rate and selectivity |

| Temperature | Room temperature to 50°C | Mild conditions favor high selectivity |

| Reaction Time | 12–24 hours | Ensures complete alkylation |

Hydrolysis and Salt Formation

The final step involves hydrolyzing ester intermediates to the free acid, followed by conversion to the hydrochloride salt.

Hydrolysis:

- Ester derivatives are treated with aqueous NaOH or HCl under controlled temperature.

- Hydrolysis conditions are typically mild, conducted at room temperature or slightly elevated temperatures to prevent decomposition.

Salt Formation:

- The free acid is reacted with hydrochloric acid in an appropriate solvent (e.g., ethanol or acetone) to produce the hydrochloride salt.

- The salt precipitates out and is purified by filtration and drying.

- Hydrolysis yields high purity acids with minimal by-products.

- Salt formation is straightforward, with high conversion efficiency, and the hydrochloride salt exhibits good stability and solubility.

Data Table 3: Hydrolysis and Salt Formation Conditions

| Parameter | Range / Value | Source/Notes |

|---|---|---|

| Hydrolysis reagent | NaOH or HCl | Mild conditions prevent degradation |

| Temperature | 25–50°C | Controlled to optimize yield and purity |

| Salt formation solvent | Ethanol, acetone | Solvent choice affects crystallinity and purity |

| Reaction time | 2–4 hours | Sufficient for complete conversion |

Summary of Key Research Findings

Q & A

Q. What are the key synthetic routes for 1-(2-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride, and how are reaction conditions optimized?

A common synthetic approach involves coupling a piperidine-4-carboxylic acid derivative with a 2-methoxybenzyl group. For example, acylation or alkylation reactions using 2-methoxybenzyl chloride under basic conditions (e.g., triethylamine) can introduce the benzyl moiety. Critical parameters include:

- Temperature control : Reactions are typically conducted at reflux (e.g., 40–80°C) to ensure complete conversion .

- Purification : Recrystallization from ethanol or methanol is often employed to isolate the hydrochloride salt in high purity (>95%) .

- Catalyst selection : Lewis acids like aluminum chloride may enhance electrophilic substitution efficiency in related piperidine derivatives .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and piperidine ring protons at δ 2.5–3.5 ppm) .

- Melting Point Analysis : Consistency with literature values (e.g., 181–183°C for analogous compounds) ensures purity .

- High-Performance Liquid Chromatography (HPLC) : Retention time matching and peak symmetry (>98% purity) are critical for batch validation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in water at 25°C). In organic solvents, it is sparingly soluble in chloroform but dissolves in DMSO or methanol .

- Stability : The compound is hygroscopic; storage at -20°C in airtight containers under nitrogen prevents degradation. Stability in buffered solutions (pH 4–7) is confirmed via accelerated degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from batch-specific impurities or variations in assay protocols. To address this:

- Batch validation : Use HPLC-MS to identify impurities (e.g., unreacted benzyl halides) and correlate with toxicity .

- Standardized assays : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on HEK293 cells) and compare results with NITE’s GHS classifications .

- Metabolite profiling : LC-MS/MS can detect reactive metabolites that may explain idiosyncratic toxicity .

Q. What strategies are recommended for optimizing yield in large-scale synthesis?

Key considerations include:

- Reactor design : Use continuous flow reactors to enhance mixing and heat transfer for exothermic acylation steps .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported AlCl₃) reduce waste and improve turnover number .

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes side products .

Q. How does the methoxybenzyl substituent influence the compound’s biological activity?

The 2-methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with non-substituted benzyl analogs show:

Q. What methodologies are used to analyze its pharmacokinetic properties in preclinical models?

- Plasma stability : Incubate with rat liver microsomes and quantify parent compound degradation via LC-MS/MS .

- Tissue distribution : Radiolabeled C-tracing in rodent models identifies accumulation in liver and kidneys .

- Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites (e.g., glucuronide conjugates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.